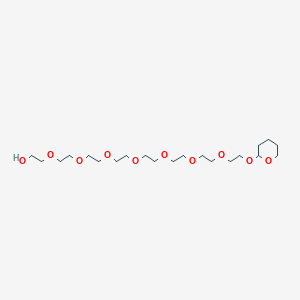

Thp-peg9

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBLURHCJAQZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Thp Peg9 and Its Precursors

Retrosynthetic Analysis of Thp-PEG9 Structure

A retrosynthetic analysis of this compound suggests a cleavage point at the ether linkage connecting the Thp group to the PEG9 chain. This disconnection leads to two primary synthons: a protected tetrahydropyran (B127337) species (or a precursor capable of forming the ether) and a PEG9 molecule with a terminal hydroxyl group.

The PEG9 segment itself can be further analyzed. A PEG oligomer of a specific length, such as PEG9, is generally synthesized through the controlled polymerization or oligomerization of ethylene (B1197577) oxide monomers. This suggests that a key precursor is a PEG chain with a reactive end group, most likely a hydroxyl group, which can then be functionalized or directly reacted to attach the Thp group. Alternatively, a PEG chain could be synthesized with one end already functionalized and the other end growing to the desired length.

The tetrahydropyran moiety is typically introduced as a 2-tetrahydropyranyl (THP) ether, which is a common protecting group for alcohols. Formation of a THP ether involves the reaction of an alcohol with 3,4-dihydropyran (DHP) under acidic conditions. Therefore, 3,4-dihydropyran is a crucial reagent for introducing the Thp group.

Based on this analysis, the synthesis of this compound would likely involve:

Synthesis of a PEG9 scaffold with a terminal hydroxyl group.

Reaction of the terminal hydroxyl group of PEG9 with 3,4-dihydropyran under suitable conditions to form the Thp ether linkage.

Synthesis of PEG-Based Scaffolds for this compound Construction

The synthesis of PEG-based scaffolds with controlled length and terminal functionality is a critical step in preparing precursors for this compound. Polyethylene (B3416737) glycol (PEG) chains are typically synthesized via the ring-opening polymerization of ethylene oxide.

Oligomerization and Polymerization Techniques for Controlled PEG Length

Controlled polymerization techniques are essential to obtain PEG chains of specific lengths, such as the nonaethylene glycol (PEG9) required for this compound. Anionic polymerization of ethylene oxide is a widely applied method for the controlled synthesis of low molecular weight PEGs. This method utilizes nucleophiles as initiators, such as alkali metal compounds, and the polymerization proceeds by the controlled addition of ethylene oxide to an initiator molecule.

For the synthesis of low molecular weight PEGs, including oligomers like PEG9, the controlled addition of ethylene oxide to water or alcohols in the presence of alkaline catalysts is a standard technical method. For higher molecular weights, living anionic polymerization in an inert solvent using initiators like alkali metal hydrides, alkyls, aryls, hydroxides, and alkoxides can be employed. The molecular weight is often controlled by the initial amount of initiator added.

Cationic polymerization is another method for polymerizing ethylene oxide, typically initiated by acids or Lewis acids. However, cationic polymerization can be more complex due to competing reactions like chain transfer and the formation of cyclic byproducts such as dioxane. While it can produce polymers, achieving precise control over molecular weight and narrow polydispersity can be more challenging compared to living anionic polymerization, especially for higher molecular weights.

Stepwise chemical synthesis on a solid support is an alternative method for obtaining monodisperse PEG oligomers of defined lengths. This approach involves the sequential addition of short PEG monomers (e.g., tetraethylene glycol units) to a solid support using coupling reactions like Williamson ether formation. This method allows for precise control over the number of repeating units, leading to monodisperse products.

Research findings indicate that controlled anionic polymerization can yield PEO with low polydispersity indices (PDI), indicating a narrow molecular weight distribution. For instance, anionic polymerization initiated by alkali metal alkoxides can be enhanced by the addition of triisobutylaluminum, allowing for the controlled synthesis of PEO with relatively high molar masses. Metal-free initiator systems have also been developed for anionic polymerization to produce PEO with well-controlled molecular weights and low PDI.

| Polymerization Technique | Initiator Type | Control over Molecular Weight | Polydispersity Index (PDI) | Notes |

| Anionic Polymerization | Nucleophiles (e.g., alkoxides) | High | Low (narrow distribution) | Widely used for controlled synthesis |

| Cationic Polymerization | Acids, Lewis Acids | More challenging | Can be broader | Potential for side reactions |

| Solid-Phase Stepwise Synthesis | Sequential monomer addition | Precise | Very Low (monodisperse) | Suitable for discrete oligomers |

Terminal Functionalization of PEG Oligomers for Subsequent Derivatization

PEG oligomers synthesized via ring-opening polymerization typically possess hydroxyl end groups. For the synthesis of this compound, a terminal hydroxyl group on the PEG9 chain is required for the subsequent reaction with dihydropyran. However, in some synthetic strategies, it might be necessary

Purification and Isolation Techniques for Synthetic this compound Intermediates and Final Products

Purification and isolation are critical steps in obtaining high-purity this compound and its intermediates after synthesis. Various techniques are employed depending on the scale, the nature and quantity of impurities, and the desired purity of the final product.

Chromatographic methods are widely used for the purification of synthetic organic molecules, including PEG derivatives and compounds containing THP groups polypeptide.compeerj.com. These techniques separate compounds based on different principles, such as size, polarity, or charge.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules primarily based on their size polypeptide.com. This method is particularly efficient for separating polymeric forms and for desalting solutions of molecules like peptides and potentially PEGylated compounds polypeptide.comnih.gov. However, SEC is noted for having low capacity and relatively low flow rates for optimal separation polypeptide.com. It has been used in the purification of radiolabelled PEGylated liposomes nih.gov.

Preparative High-Performance Liquid Chromatography (HPLC) and reversed-phase chromatography are commonly employed for the purification of synthetic peptides and other organic molecules, including those with similar complexities to PEG derivatives polypeptide.compeerj.com. These methods offer high resolution and are effective in removing synthesis-related impurities polypeptide.com. The purity of peptides exceeding 99.5% has been achieved using reversed-phase chromatography as a final purification step polypeptide.com. Solid Phase Extraction (SPE) is another chromatographic technique that has been used for purifying compounds containing THP and chelator moieties nih.gov.

Precipitation and recrystallization are classical techniques used for the purification of solid organic compounds. Recrystallization typically involves dissolving a crude solid in a minimum amount of a hot solvent and then inducing crystallization by cooling or adding an anti-solvent reddit.com. Precipitation involves crashing out the dissolved solid by adding a weaker solvent reddit.com. While crystallization is often used for purifying organic molecules, the purification of complex molecules like peptides and potentially PEG derivatives often necessitates alternative methods such as chromatography due to their complexity polypeptide.com. Specific protocols for the precipitation or recrystallization of this compound or its direct intermediates were not found in the provided search results.

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles aim to minimize the environmental impact of chemical synthesis by reducing waste, using safer solvents, and improving atom economy alfa-chemistry.comresearchgate.net. The adoption of eco-friendly methods is increasingly important in organic synthesis, particularly in the pharmaceutical and fine chemical industries alfa-chemistry.com.

General green chemistry approaches include the use of biocatalysts and ionic liquids as alternatives to traditional hazardous solvents and reagents alfa-chemistry.com. Biocatalytic synthesis can offer selective reactions with minimal side products under mild conditions alfa-chemistry.com. Ionic liquids can serve as non-volatile, reusable solvents with lower toxicity alfa-chemistry.com. The 12 Principles of Green Chemistry provide a framework for developing more sustainable synthetic protocols, advocating for aspects such as waste prevention, energy efficiency, and the use of renewable feedstocks alfa-chemistry.comchemcu.org. While the search results discuss these general principles and their application in organic synthesis, specific reported green chemistry approaches or sustainable synthesis methods directly applied to this compound were not identified.

Reactivity Profiles and Functionalization of Thp Peg9

Cleavage and Deprotection Strategies for the Tetrahydropyran (B127337) (Thp) Moiety in Thp-PEG9wikipedia.org

The tetrahydropyran (Thp) group is a commonly employed protecting group for alcohols and phenols in organic synthesis. Its utility stems from its stability under a range of reaction conditions, particularly towards strongly basic environments, organometallic reagents, hydrides, acylating agents, and alkylating agents organic-chemistry.orgtotal-synthesis.com. However, this protection is designed to be temporary, and specific strategies are required for its removal to reveal the underlying hydroxyl functionality.

Acid-Labile Nature of Thp Protecting Groups in Thp-PEG9wikipedia.org

A key characteristic of the Thp protecting group is its lability under acidic conditions organic-chemistry.orgtotal-synthesis.comlibretexts.org. The deprotection mechanism typically involves acid-catalyzed hydrolysis or alcoholysis of the cyclic acetal (B89532) structure of the Thp ether organic-chemistry.orgtotal-synthesis.com. This process is initiated by protonation of the oxygen atom within the tetrahydropyran ring or the ethereal oxygen connecting the PEG chain. This protonation enhances the electrophilicity of the adjacent carbon atom, leading to the dissociation of the alcohol (the PEG terminus in the case of Thp-PEG9) and the formation of a stabilized carbocation intermediate total-synthesis.com. Subsequent reaction with a nucleophile, such as water (hydrolysis) or an alcohol (alcoholysis), followed by deprotonation, regenerates the free hydroxyl group at the PEG terminus and the cyclic hemiacetal or acetal from the Thp group total-synthesis.com.

Selective Removal of Thp under Varied Conditionswikipedia.org

The acid-lability of the Thp group allows for its selective removal under carefully controlled acidic conditions, even in the presence of other functional groups that are stable to acid. Various acidic reagents and conditions can be employed for the deprotection of Thp ethers. Common acidic catalysts include Brønsted acids such as p-toluenesulfonic acid (TsOH) or milder alternatives like pyridinium (B92312) p-toluenesulfonate (PPTS) masterorganicchemistry.com. Lewis acids have also been shown to catalyze Thp deprotection, with examples including bismuth triflate and silica-supported perchloric acid organic-chemistry.org. The choice of solvent and temperature can further influence the reaction rate and selectivity. For instance, deprotection is often carried out in alcoholic solvents or in the presence of water to facilitate the hydrolysis or alcoholysis. Oxidative deprotection using reagents like N-bromosuccinimide has also been reported as a method for cleaving Thp ethers organic-chemistry.org. The ability to tune the acidity and reaction conditions allows for the selective removal of the Thp group in molecules containing other acid-sensitive functionalities, although careful optimization is often required.

Terminal Functionalization of this compound for Bioconjugation and Material Science Applications (Non-Clinical)ontosight.aifishersci.fiinvivochem.cn

Beyond the deprotection of the Thp group, the other terminus of the PEG chain in this compound presents a valuable site for further chemical modification. This terminal functionalization is crucial for conjugating this compound, or the deprotected PEG-ol, to other molecules or surfaces, enabling its use in various bioconjugation and material science applications (excluding clinical uses) ontosight.aifishersci.fiinvivochem.cn. The PEG chain provides desirable properties such as increased solubility in aqueous media, reduced immunogenicity, and flexibility.

Introduction of Click Chemistry Handles to this compound (e.g., Azide (B81097), Alkyne)fishersci.fi

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and efficient method for creating stable linkages between molecules. This compound can be functionalized to incorporate either azide or alkyne groups, serving as one of the reaction partners in click chemistry reactions fishersci.fi. For example, the free hydroxyl group obtained after Thp deprotection can be reacted with appropriate reagents to introduce terminal alkyne or azide functionalities. Alternatively, this compound derivatives with pre-installed click chemistry handles, such as Propargyl-PEG9-THP which contains an alkyne group, are available and can participate in CuAAC reactions with azide-functionalized molecules medchemexpress.com. This allows for the straightforward conjugation of the PEGylated moiety to a wide range of biomolecules or materials containing the complementary functional group.

Amine, Carboxyl, and Thiol Functionalization of Thp-PEG9ontosight.aifishersci.fi

The terminal hydroxyl group of this compound (after deprotection) can be readily converted into other highly reactive functional groups, including amines, carboxyls, and thiols ontosight.aifishersci.fi.

Amine functionalization: The hydroxyl group can be transformed into an amine through various synthetic routes, such as tosylation followed by displacement with azide and subsequent reduction, or via Mitsunobu chemistry using an azide source and subsequent reduction. Amine-terminated PEG derivatives are valuable for conjugation to activated esters, carboxylic acids (via amide coupling), or aldehydes/ketones (via reductive amination).

Carboxyl functionalization: Oxidation of the terminal hydroxyl group yields a carboxylic acid. This can be achieved using various oxidizing agents. Carboxyl-terminated PEG is reactive towards amines in the presence of coupling agents, forming stable amide bonds.

Thiol functionalization: Conversion of the hydroxyl to a thiol can be accomplished through reactions involving sulfur-containing nucleophiles or by converting the hydroxyl to a leaving group followed by reaction with a thiol source. Thiol-terminated PEG is particularly useful for conjugation to maleimides or for forming disulfide bonds.

These functionalizations provide versatile handles for conjugating this compound to a wide array of molecules for applications such as surface modification, creation of hydrogels, or synthesis of block copolymers.

Maleimide (B117702) and N-Hydroxysuccinimide Ester Derivatization of Thp-PEG9ontosight.aifishersci.filipidmaps.orgfishersci.ca

Further extending the range of potential conjugations, the terminal hydroxyl group of this compound can be derivatized to form highly reactive maleimide or N-hydroxysuccinimide (NHS) ester functionalities ontosight.aifishersci.filipidmaps.orgfishersci.ca.

Maleimide derivatization: Introduction of a maleimide group typically involves reacting an amine-functionalized PEG (derived from this compound as described above) with a maleimide-containing activated ester or by reacting the hydroxyl group with a reagent that directly introduces the maleimide functionality. Maleimides are highly selective for reaction with thiol groups, forming stable thioether linkages fishersci.caontosight.ai. This specificity makes maleimide-activated PEG derivatives particularly useful for conjugating to cysteine residues in proteins or other thiol-containing molecules.

N-Hydroxysuccinimide (NHS) ester derivatization: Carboxyl-functionalized PEG (also derived from this compound) can be activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC or DCC ontosight.aiwikipedia.org. The resulting NHS ester is highly reactive towards primary amines under mild conditions, forming stable amide bonds ontosight.aiwikipedia.org. This is a widely used method for conjugating PEG to lysine (B10760008) residues in proteins, amine-terminated peptides, or other amine-containing molecules or surfaces. Examples of NHS esters used for bioconjugation include biotinyl N-hydroxysuccinimide ester and 3-maleimidopropionic acid N-hydroxysuccinimide ester ontosight.aifishersci.ca.

These maleimide and NHS ester derivatives of this compound provide efficient and selective routes for creating stable conjugates for non-clinical bioconjugation and material science applications.

Reaction Kinetics and Mechanisms of this compound Functionalization

The primary site of specific reactivity associated with the THP-protected end of this compound is the tetrahydropyranyl ether group. THP ethers are commonly employed as protecting groups for alcohols and phenols due to their stability under a range of conditions and their facile removal when required fishersci.nlfishersci.be. The functionalization involving the THP group typically centers on its deprotection to regenerate the original hydroxyl group.

The mechanism for the deprotection of THP ethers is generally an acid-catalyzed hydrolysis or alcoholysis fishersci.nlfishersci.be. This process typically involves the protonation of the oxygen atom within the THP ring or the ethereal oxygen linking the THP group to the PEG chain. This protonation weakens the carbon-oxygen bond, leading to its cleavage and the formation of a resonance-stabilized carbocation. This carbocation intermediate is then susceptible to nucleophilic attack by water (hydrolysis) or an alcohol (alcoholysis), ultimately yielding the deprotected hydroxyl group and dihydropyran or a tetrahydropyranyl acetal, respectively fishersci.nlfishersci.be.

The kinetics of THP ether deprotection are influenced by several factors, including the strength and concentration of the acid catalyst, the nature of the solvent, the temperature, and the specific structure of the protected alcohol (in this case, the PEG9 chain). Stronger acids and higher temperatures generally lead to faster deprotection rates. The mechanism proceeds through an A1 or A2 pathway depending on the specific conditions. While detailed kinetic parameters specifically for the deprotection of the THP group on a PEG9 chain are not available from the consulted sources, the general principles of acid-catalyzed acetal/ketal hydrolysis apply.

The other end of the this compound molecule features a terminal hydroxyl group on the PEG9 chain. This hydroxyl group can undergo typical reactions characteristic of primary alcohols, allowing for further functionalization of the PEG chain while the THP group serves as a protecting group for the other terminus. These reactions can include esterification, ether formation, oxidation, or activation for conjugation, among others. The kinetics and mechanisms of these reactions would be dependent on the specific reaction conditions and the nature of the reacting partner.

Compatibility of this compound with Diverse Organic Reaction Conditions

Based on the known stability of tetrahydropyranyl ethers, this compound is expected to exhibit compatibility with a variety of organic reaction conditions fishersci.nl. THP ethers are generally stable under strongly basic conditions, making this compound suitable for use in reactions involving strong bases. They also show stability towards organometallic reagents, hydride reducing agents, acylating reagents, and alkylation reagents fishersci.nl. This stability profile allows for the manipulation of other functional groups within a molecule containing a THP-protected hydroxyl group without affecting the protected site.

Conversely, the THP ether group is labile under acidic conditions fishersci.nlfishersci.be. Exposure to acids will lead to the cleavage of the THP ether, resulting in the deprotection of the hydroxyl group. Therefore, reactions requiring acidic environments are generally incompatible with the presence of the intact THP protecting group in this compound.

Applications of Thp Peg9 in Advanced Chemical Research and Material Science Non Clinical Focus

Thp-PEG9 as a Scaffolding Component in Synthetic Polymer Chemistry Research

In synthetic polymer chemistry, this compound is utilized as a scaffolding component to construct complex polymer architectures. The PEG portion provides hydrophilicity and flexibility, while the THP group offers a handle for controlled reactions and subsequent deprotection or modification. This allows researchers to precisely control the structure and properties of the resulting polymers for various research applications. zu.edu.pkleibniz-fmp.deksu.edu.sa

Design and Synthesis of PEG-Based Copolymers Utilizing this compound

This compound can be incorporated into the synthesis of various PEG-based copolymers. Copolymers, which are polymers derived from more than one monomeric species, can exhibit properties distinct from those of the individual homopolymers. By using this compound as a co-monomer or macroinitiator, researchers can synthesize block copolymers, graft copolymers, or other complex architectures. The presence of the THP-protected hydroxyl group allows for selective reactions and the creation of well-defined polymer segments. For instance, in the synthesis of block copolymers, the protected end group can be utilized to initiate the polymerization of a second monomer after the initial PEG block is formed. This controlled approach is crucial for creating polymers with specific sequences and compositions, which in turn dictate their behavior and properties.

This compound in Surface Modification and Interface Science Research

This compound is also a valuable tool in surface modification and interface science research, where controlling the properties of material surfaces and their interactions with their environment is critical. zu.edu.pkksu.edu.saebsco.comnih.gov

Functionalization of Research Substrates with this compound for Anti-Fouling Studies

One key application of this compound in surface science is the functionalization of research substrates to impart anti-fouling properties. Biofouling, the undesirable accumulation of microorganisms, proteins, and other biological entities on surfaces, is a significant challenge in various research areas. Surfaces modified with PEG chains are known to resist the adsorption of proteins and the adhesion of cells, thereby reducing fouling. nih.gov this compound can be attached to various substrate materials through its functionalizable end group (after THP deprotection) or by incorporating it into surface coatings or polymer brushes. The presence of the THP group allows for controlled surface immobilization strategies. Once attached, the hydrophilic PEG chains create a barrier that repels foulants, making this compound a useful component in the development and study of anti-fouling surfaces for research purposes, such as in the development of biosensors or non-fouling materials for in vitro studies. mdpi.commdpi.comresearchgate.netresearchgate.net

Fabrication of Model Surfaces for Biomolecular Interaction Research using this compound

This compound is also employed in the fabrication of model surfaces for studying biomolecular interactions. Researchers create well-defined surfaces with controlled chemical and physical properties to investigate how biomolecules like proteins, peptides, or DNA interact with materials. By functionalizing surfaces with this compound, researchers can create surfaces that minimize non-specific binding of biomolecules due to the anti-fouling nature of PEG. owls-sensors.combiotechniques.comnih.gov Furthermore, the terminal hydroxyl group (exposed after THP deprotection) can be further modified with specific functional groups or biomolecules, allowing for the creation of surfaces with tailored interactions. This enables controlled studies of specific binding events, protein-surface interactions, or cell adhesion mechanisms under defined conditions. These model surfaces are crucial tools in fundamental research aimed at understanding biological processes at interfaces and developing new materials for biotechnology and diagnostics. nih.gov

This compound in Chemical Biology as a Research Tool for Molecular Probes and Linkers

In chemical biology, this compound serves as a valuable research tool, particularly in the design and synthesis of molecular probes and linkers. nih.govnih.govresearchgate.netmdpi.com Molecular probes are small molecules or modified biomolecules used to study biological systems, often by selectively interacting with specific targets. Linkers are molecules that connect two other molecules, providing a flexible or cleavable bridge.

Synthesis of Model Bioconjugates for Studying Molecular Recognition

The synthesis of model bioconjugates is crucial for understanding the intricate interactions between molecules in biological systems. This compound can be incorporated into synthetic strategies to create well-defined conjugates that mimic biological assemblies. The PEG linker provides a flexible spacer, which can minimize steric hindrance and allow for optimal presentation of the conjugated biomolecule for interaction studies. The Thp group can be selectively removed to reveal a reactive hydroxyl group, enabling further coupling with biomolecules such as peptides, proteins, or nucleic acids under controlled conditions. Research in molecular recognition often involves studying interactions like hydrogen bonding, which are fundamental to the structure and function of biological molecules. rsc.org Synthetic host molecules incorporating recognition motifs are used to study their preferences towards various guest molecules. mdpi.combeilstein-journals.org The ability to synthesize precisely defined bioconjugates using linkers like this compound aids in developing models to probe these specific interactions and understand the underlying principles of molecular recognition.

Application of this compound in Constructing Research Probes for In Vitro Assays

Research probes are essential tools for investigating biological processes and identifying targets in vitro. This compound can be utilized in the synthesis of such probes, providing a soluble and modifiable handle. The terminal hydroxyl group, unmasked after Thp deprotection, can be functionalized with fluorescent tags, affinity ligands, or other reporter molecules. These modified PEGylated compounds can then be used as probes in various in vitro assays, such as binding studies, enzymatic activity measurements, or cell-based experiments, to visualize or detect specific molecular interactions or events. thp.at The PEG chain enhances the solubility of the probes in aqueous media, which is often necessary for biological assays. axispharm.com The use of such probes is a key aspect of chemical biology, employing chemical tools to understand biological processes. umontpellier.fr For instance, affinity probes containing photo-crosslinking agents can be developed to identify biological targets. umontpellier.fr

Use of this compound in Chemo-Enzymatic Synthesis of Complex Biomolecules for Research

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic methods to construct complex molecules, including biomolecules, for research purposes. This approach leverages the high selectivity and efficiency of enzymes alongside the versatility of chemical transformations. mdpi.combeilstein-journals.org While direct examples of this compound use in this specific context were not prominently found in the search results, PEG linkers, in general, are valuable in modifying substrates or intermediates in chemo-enzymatic pathways. A tetrahydropyranyl (THP) group has been used to protect the non-reducing end of xylo-oligosaccharide donors in glycosynthase-mediated coupling reactions for the chemo-enzymatic synthesis of long-chain oligosaccharides. nih.gov This protection strategy prevents polymerization and allows for controlled enzymatic ligation. nih.gov By analogy, this compound could potentially be employed in similar chemo-enzymatic strategies where a protected PEGylated intermediate is required, offering controlled deprotection and subsequent enzymatic or chemical modification to yield complex biomolecules for research applications. Chemo-enzymatic methods are increasingly adopted for the synthesis of high-value compounds due to their efficiency and sustainability benefits. mdpi.com

This compound in Nanomaterial Synthesis and Modification for Research Applications

This compound is also relevant in the field of nanomaterials, particularly for modifying their surfaces to enhance stability and enable their use in fundamental material science investigations. mdpi.comcase.eduextrica.com

Surface Functionalization of Nanoparticles with this compound for Stability Enhancement in Research Media

Surface functionalization of nanoparticles is a critical step to improve their stability and tailor their interactions with their environment, especially in research media. mdpi.comfrontiersin.org PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely used strategy to enhance colloidal stability and prevent aggregation. mdpi.comnih.gov Thiol-terminated PEG derivatives, for example, are commonly used to functionalize gold nanoparticles, improving their stability in various media. researchgate.net The hydrophilic nature of PEG induces steric stabilization, which is particularly relevant in biological systems. mdpi.com this compound, with its PEG chain, can contribute to this steric stabilization effect when conjugated to nanoparticles. The Thp group allows for controlled attachment strategies. While specific studies on this compound for nanoparticle functionalization were not detailed, the general principles of PEGylation for stability enhancement apply. Studies have shown that PEGylation can reduce non-specific protein adsorption, preventing recognition by the immune system and leading to prolonged circulation times in biological contexts, which is a related concept to stability in complex research media. mdpi.comnih.gov The degree of PEGylation and the length of the PEG chains can influence nanoparticle properties, including stability and interactions. frontiersin.org

Advanced Analytical and Spectroscopic Characterization of Thp Peg9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Thp-PEG9

NMR spectroscopy is a powerful technique for determining the structure and purity of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the chemical environment of different atoms within the molecule.

1H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) is routinely used to analyze the proton environments in this compound. The spectrum typically displays distinct signals corresponding to the protons of the THP group and the repeating ethylene (B1197577) glycol units of the PEG chain. The chemical shifts, multiplicities, and integration of these signals provide crucial information about the molecule's structure and the presence of expected functional groups. For PEG derivatives, the characteristic signals for the -OCH₂CH₂O- backbone protons appear in a specific region of the spectrum, typically around 3.5-3.8 ppm, often as a complex multiplet or a broad singlet depending on the solvent and molecular weight. Protons on the carbon atoms directly attached to the THP-protected oxygen and the terminal end group (likely a hydroxyl in the case of this compound with CAS 658858-65-2) would exhibit distinct chemical shifts due to their different electronic environments. Integration of the peak areas allows for the determination of the ratio of different types of protons, which can be used to confirm the ratio of the THP group to the PEG repeating units and the nature of the terminal end group. The presence of impurities can also be detected by unexpected signals in the spectrum.

13C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) provides complementary information by characterizing the carbon backbone of this compound. Each chemically distinct carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. The chemical shifts of these signals are sensitive to the electronic environment of the carbon atoms, allowing for the identification of different carbon types within the THP group and the PEG chain. For PEG chains, the carbon atoms of the -OCH₂CH₂O- repeating units typically resonate around 70-72 ppm. The carbons of the tetrahydropyranyl ring would show signals in different regions, reflecting their positions relative to the oxygen atom and other substituents. Analysis of the ¹³C NMR spectrum helps confirm the presence of all expected carbon atoms in the correct structural arrangement and can reveal the presence of carbon-containing impurities.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide more detailed information about the connectivity and spatial arrangement of atoms in this compound.

Correlation Spectroscopy (COSY) experiments reveal correlations between protons that are coupled to each other through bonds, helping to establish the connectivity of adjacent protons within the molecule, such as along the PEG chain and within the THP ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbon atoms to which they are directly attached. This is useful for assigning ¹H and ¹³C signals to specific CH, CH₂, or CH₃ groups and confirming the presence of the expected structural fragments.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment of this compound

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and assessing its purity by identifying molecular ions and fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like PEG derivatives. ESI-MS typically produces protonated or cationized molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺) of the intact molecule. For a compound like this compound, ESI-MS can provide a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the molecule plus the mass of the added ion. This allows for the confirmation of the molecular weight of the synthesized product. ESI-MS is also sensitive to the presence of impurities, which would appear as additional peaks at different m/z values. High-resolution ESI-MS (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the observed ions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another widely used technique for the analysis of polymers, including PEG and its derivatives. In MALDI-TOF MS, the sample is mixed with a matrix material and co-crystallized on a target plate. A laser pulse is used to desorb and ionize the analyte molecules, and their m/z ratios are determined by measuring the time it takes for the ions to travel through a flight tube to the detector. MALDI-TOF MS is particularly useful for determining the molecular weight distribution of polymeric samples. For this compound, MALDI-TOF MS would typically show a series of peaks corresponding to molecules with varying numbers of ethylene glycol repeating units, each terminated with a THP group and the other end group. The mass difference between adjacent peaks in this series is equal to the mass of a single ethylene glycol unit (approximately 44 Da). This allows for the determination of the average molecular weight and the polydispersity of the PEG chain. MALDI-TOF MS can also be used to identify the end groups of the polymer chains.

Together, NMR and Mass Spectrometry techniques provide a comprehensive suite of analytical tools for the detailed characterization of this compound, enabling the confirmation of its structure, assessment of its purity, and determination of its molecular weight and molecular weight distribution.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. For this compound, FTIR spectroscopy is invaluable in confirming the presence of both the polyethylene (B3416737) glycol chain and the tetrahydropyranyl protecting group.

The PEG portion of the molecule is characterized by strong absorption bands. The most prominent of these is typically the asymmetric stretching vibration of the C-O-C ether linkages, which appears in the region of 1000-1150 cm⁻¹, often around 1090 cm⁻¹. mdpi.comnih.govthermofisher.com Additionally, C-H stretching vibrations from the methylene (B1212753) (CH₂) groups of the PEG backbone are observed in the 2800-3000 cm⁻¹ region. nih.govmdpi.com

The tetrahydropyranyl (Thp) group, being an ether, also contributes to the C-O stretching vibrations in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹). tubitak.gov.tr Specific peaks associated with the cyclic ether structure of the Thp group, as well as its C-H bending and stretching modes, further aid in its identification. By analyzing the complete FTIR spectrum of this compound and comparing it to the spectra of known PEG standards and tetrahydropyranyl-protected compounds, the characteristic functional groups can be assigned, confirming the successful synthesis and structural integrity of the molecule.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Assignment |

| PEG (C-O-C) | 1000-1150 | Asymmetric C-O-C stretching |

| PEG (CH₂) | 2800-3000 | C-H stretching |

| Thp (C-O) | 1000-1300 | C-O stretching |

| Thp (C-H) | 2800-3000 | C-H stretching |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Distribution and Purity

For this compound, GPC/SEC can be used to determine key molecular weight parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). specificpolymers.com Since PEG9 is a relatively short oligomer, GPC/SEC can also help to resolve and identify individual oligomers within the sample, providing insight into the distribution of PEG chain lengths. chromatographyonline.com

The separation in GPC/SEC is achieved by passing the sample through a column packed with porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can permeate the pores have a longer residence time and elute later. thermofisher.com By using appropriate calibration standards (often narrow molecular weight distribution PEG standards), the molecular weight of the sample can be determined based on its elution volume. lcms.cz

GPC/SEC is particularly useful for assessing the purity of this compound by identifying the presence of higher or lower molecular weight impurities, such as unreacted starting materials (e.g., PEG9) or reaction byproducts. A narrow, symmetrical peak in the chromatogram indicates a relatively pure sample with a narrow molecular weight distribution, while broad or multiple peaks suggest polydispersity or the presence of impurities of different sizes. lcms.cz

Aqueous GPC/SEC is commonly used for water-soluble polymers like PEG. anff-qld.org.auchromatographyonline.comlcms.cz The choice of mobile phase and stationary phase is critical for achieving good separation and accurate molecular weight determination. anff-qld.org.auchromatographyonline.com

Table 2: Representative GPC/SEC Data for a PEG Derivative (Illustrative)

| Parameter | Value (Illustrative) |

| Number-Average Mol. Wt. (Mn) | 450 g/mol |

| Weight-Average Mol. Wt. (Mw) | 470 g/mol |

| Polydispersity Index (PDI) | 1.04 |

| Purity (by peak area) | >95% |

Theoretical and Computational Studies on Thp Peg9

Conformational Analysis of Thp-PEG9 Chains and Their Derivatives

Conformational analysis is essential for understanding the flexibility and spatial arrangement of polymer chains like PEG. The specific conformation adopted by a PEG chain can significantly influence its interactions with the surrounding environment and other molecules. Computational methods allow for the exploration of the potential energy surface of this compound, identifying stable conformers and the transitions between them.

Molecular Dynamics Simulations of this compound in Various Solvents

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational changes of molecules in different environments over time. By simulating the movement of atoms and molecules based on physical laws, MD can provide insights into how solvent conditions affect the conformation of this compound chains.

Studies on PEG chains of varying lengths in water using MD simulations have revealed detailed information about their structural and surface characteristics. These simulations can analyze parameters such as average end-to-end distances, radii of gyration, hydrogen bonding patterns, and dihedral angle distributions to understand the relationship between polymer size and properties rsc.orgscispace.com. For instance, MD simulations have shown that PEG chains in water can fluctuate between extended and collapsed states, with their solvation in water being assessed by metrics like the radius of gyration ualberta.ca. The flexibility of PEG chains is a key factor influencing their behavior in solution researchgate.net.

MD simulations have also been used to study the interactions of PEG with different solvents and cosolvents, providing insights into solubility and thermodynamic behavior. Computational models, including those validated by experimental solubility data, can correlate and predict the solubility of compounds in PEG-water mixtures nih.gov.

Ab Initio and Density Functional Theory (DFT) Calculations for this compound Motifs

Ab initio and Density Functional Theory (DFT) calculations provide a quantum mechanical approach to study the electronic structure and properties of molecules. These methods are particularly useful for investigating smaller molecular fragments or "motifs" of this compound, offering high accuracy in describing bonding, charge distribution, and relative energies of different conformers.

DFT calculations have been widely applied to study the conformational preferences of ethylene (B1197577) glycol and other simple polyethers, which serve as basic units of PEG chains acs.org. These studies can determine the lowest energy conformers and analyze the role of factors like intramolecular hydrogen bonding acs.org. DFT can also be used to investigate the hydration behavior of neutral polymers like PEG, revealing strong hydrogen bonding between water molecules and the oxygen atoms of the polymer chain iastate.edu.

Furthermore, DFT calculations can provide insights into the electronic properties of PEG-based systems, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are valuable indicators of chemical reactivity and interaction potential dergipark.org.trnih.gov. Comparisons between theoretical DFT calculations and experimental data, such as FTIR spectra, have shown strong agreement in identifying active peak positions corresponding to various functional groups within PEG-containing composites dergipark.org.tr. DFT calculations have also been used to analyze the thermodynamic and kinetic properties of PEG backbones oup.com.

Prediction of Reactivity and Reaction Pathways for this compound Functionalization

Computational methods can be employed to predict the reactivity of this compound and explore potential reaction pathways for its functionalization. Understanding the reactive sites and the energy barriers of reactions is crucial for designing efficient synthesis strategies and modifying this compound for specific applications.

Computational algorithms based on fundamental chemical structure theory can estimate a variety of reactivity parameters for organic compounds epa.gov. While specific studies on this compound functionalization pathways were not extensively detailed in the search results, research on related PEG functionalization provides relevant insights. For example, computational studies have investigated the bonding of PEG molecules to nanoparticles and analyzed the binding energy as a reference to chemisorption and physisorption researchgate.net.

DFT calculations can be used to predict chemical reactivity by analyzing electronic properties like HOMO and LUMO energies and molecular electrostatic potential, which indicate charge density distribution and reactive sites nih.govresearchgate.net. Computational approaches have also been used to explore polymer degradation networks and predict reaction pathways for polymers like PEG, which can be validated by experimental analysis purdue.edu.

Modeling of this compound Interactions with Other Molecules in Research Systems

Modeling the interactions of this compound with other molecules is critical for understanding its behavior in various research systems, such as drug delivery, surface modification, or bioconjugation. Computational simulations can provide detailed insights into the nature and strength of these interactions.

Molecular dynamics simulations are widely used to study the interactions of PEGylated molecules with various biological and non-biological entities. This includes simulations of PEGylated peptides, dendrimers, carbon nanotubes, liposomes, and nanoparticles interacting with lipid bilayers, plasma proteins, and drug molecules mdpi.comnih.govresearchgate.net. These simulations can reveal how PEGylation influences the conformation and surface properties of drug carriers and modulates interactions nih.gov.

Computational studies have investigated the interactions between PEG and proteins, quantifying these interactions based on the solvent-accessible surface area of amino acids nih.gov. Simulations have shown that PEG can interact favorably with aromatic and aliphatic carbon groups, which helps explain its ability to solubilize certain compounds nih.gov. Multi-scale simulation approaches combining DFT, extended tight-binding, and MD simulations have been used to examine interactions between PEG carriers and drug molecules, providing insights into binding affinity, stability, and structural properties of complexes nih.govnih.gov.

Data from these modeling studies can be presented in various formats, including interaction energies, distances, and conformational changes.

| Interaction Type | Computational Method | Key Findings | Source |

| PEG-Protein | MD, QSAR | Interactions depend on protein surface composition; PEG accumulates around non-polar residues. | researchgate.netnih.gov |

| PEG-Drug | MD, DFT, xTB | Binding affinity, stability, and structural properties of complexes can be determined. | nih.govnih.gov |

| PEG-Nanoparticle | MD, DFT | Bonding and binding energy can be analyzed; PEG steric repulsion limits adsorption. | researchgate.net |

| PEG-Lipid Bilayer | MD, SCFT | Influences membrane fluidity and lipid distribution. | rsc.org |

| PEG-Water | MD, DFT | Strong hydrogen bonding between water and PEG oxygen atoms; influences hydration dynamics. | researchgate.netiastate.edu |

Structure-Property Relationship Predictions for this compound-Based Architectures (Excluding Clinical Properties)

Computational methods are valuable for establishing structure-property relationships (SPRs) for this compound-based architectures. By correlating structural features with predicted properties, researchers can design materials with desired characteristics. This section focuses on non-clinical properties, such as physical, chemical, and supramolecular properties.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict various properties of organic compounds, including solubility in PEG/water cosolvent systems, based on molecular descriptors derived from their chemical structure nih.govnih.gov. These models can utilize descriptors such as molecular weight, volume, radius of gyration, density, number of rotatable bonds, and hydrogen bond donors/acceptors nih.gov.

Computational modeling, including techniques like the group contribution method and MD simulations, can complement thermodynamic theories to predict miscibility and drug-polymer interactions, which are crucial for the stability of nanoparticle systems srce.hr. These methods can calculate interaction parameters by considering dispersive forces, dipole interactions, and hydrogen bonding, and visualize molecular spatial structures to enhance stability prediction srce.hr.

Studies on PEG-based supramolecular polymer prodrugs have used computational modeling alongside experimental characterization to elucidate SPRs, demonstrating how subtle changes in molecular architecture can affect self-assembly morphology and drug release profiles pnas.org. Computational frameworks combining MD and kinetic Monte Carlo models can predict the assembly kinetics and time-dependent distribution of cyclic molecules on polymer backbones, revealing correlations between supermolecular structure and macroscale properties rsc.org.

Predictive models can also be used to understand and predict protein precipitation by PEG, correlating protein molecular structure and surface properties with precipitation behavior researchgate.net.

| Structural Feature Variation | Predicted Property (Excluding Clinical) | Computational Method(s) | Key Findings | Source |

| PEG Chain Length | Conformational Properties | MD | Influences end-to-end distance, radius of gyration, hydrogen bonding, and dihedral angles. | rsc.orgscispace.com |

| Molecular Architecture | Self-Assembly Morphology | Computational Modeling | Subtle changes can have dramatic effects. | pnas.org |

| Molecular Descriptors | Solubility in PEG/Water | QSPR, Computational | Models can predict solubility based on structural features. | nih.govnih.gov |

| Surface Functionalization | Interaction with Nanoparticles | MD, DFT | Influences bonding and stability; steric effects are important. | researchgate.net |

| Polymer Axle Design | Supramolecular Assembly Kinetics | MD, kMC | Predicts assembly kinetics and distribution of cyclic molecules. | rsc.org |

| Protein Structure/Surface | Protein Precipitation by PEG | QSAR, Mechanistic Models | Correlates protein properties with precipitation behavior. | researchgate.net |

Current Challenges and Future Research Directions for Thp Peg9

Development of Novel and Efficient Synthetic Routes for Thp-PEG9 Analogues

Developing novel and efficient synthetic routes for this compound and its analogues remains a key challenge. Traditional methods for synthesizing PEG derivatives can sometimes result in mixed batches, making purification and consistent application difficult. precisepeg.com The synthesis of this compound typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. Future research is needed to explore more streamlined and high-yielding synthetic strategies that can produce this compound and its analogues with high purity and defined molecular weights. This includes investigating alternative protecting groups, exploring click chemistry approaches for efficient conjugation, and developing methods for solid-phase synthesis of PEGylated molecules. Efficient synthesis is crucial for the scalable production and cost-effectiveness of this compound for various research applications. Challenges in peptide synthesis, for instance, such as time-consuming and costly synthesis and low proteolytic stability, highlight the need for improved synthetic frameworks, which could be relevant for PEGylated peptides involving linkers like this compound. uq.edu.au

Exploration of this compound in Emerging Areas of Materials Science Research

This compound holds potential for exploration in emerging areas of materials science research. PEGylated materials are already utilized in various applications, including drug delivery systems and the functionalization of nanoparticles. chem960.comresearchgate.netmdpi.com The unique structure of this compound, with its cleavable THP group, could enable the development of smart or responsive materials that undergo changes upon specific stimuli. Future research could investigate the incorporation of this compound into polymers, hydrogels, or other material matrices to create systems with tunable properties. This might include exploring its use in self-assembling materials, responsive coatings, or components in advanced separation membranes. The broader field of materials science and engineering focuses on developing and understanding new and better materials for innovative engineering applications, an area where this compound could play a role. columbia.edurit.eduextrica.com

Advanced Functionalization Techniques for Enhanced Versatility of this compound

Advanced functionalization techniques are essential to enhance the versatility of this compound. While the THP group offers a handle for deprotection, further functionalization of the PEG chain or the deprotected hydroxyl group is often necessary to conjugate this compound to other molecules or surfaces. Current research explores various functional groups for PEG linkers, including azide (B81097), amine, alkyne, maleimide (B117702), and activated esters, enabling diverse conjugation strategies like thiol-maleimide conjugation and click reactions. precisepeg.com For example, NHS-functionalized THP derivatives have been developed for efficient synthesis of precursors for radiolabeling. mdpi.comresearchgate.net Future work should focus on developing more efficient and selective methods for introducing a wider range of functional groups onto the this compound scaffold. This includes exploring novel click chemistry variants, enzymatic functionalization, and site-specific modification techniques. Such advancements would expand the utility of this compound in creating complex bioconjugates, surface modifications, and branched or multi-arm PEG structures.

Integration of this compound into Complex Multi-Component Research Systems

Integrating this compound into complex multi-component research systems presents both challenges and opportunities. As a linker, this compound is often a component within larger molecular assemblies, such as PROTACs (PROteolysis TArgeting Chimaeras). targetmol.commedchemexpress.com PROTACs consist of ligands for an E3 ubiquitin ligase and a target protein, connected by a linker, which can be PEG-based. targetmol.commedchemexpress.comnih.gov The behavior and efficacy of this compound within these systems are influenced by the nature of the other components and their interactions. Future research should focus on understanding the conformational flexibility and interactions of the PEG chain within complex biological or material environments. This involves utilizing advanced characterization techniques and computational modeling to predict and control the behavior of systems incorporating this compound. Exploring its integration into liposomes, micelles, or nanoparticles for targeted delivery or assembly of functional materials represents another promising direction.

Broader Academic Impact and Pedagogical Implications of this compound Research

The research surrounding this compound has broader academic impact and pedagogical implications. As a versatile building block in chemical synthesis and materials science, it serves as a valuable example for teaching fundamental concepts in organic chemistry, polymer chemistry, and chemical biology. Discussing the synthesis, properties, and applications of this compound can illustrate principles of protective groups, polymerization, functionalization, and molecular design. Furthermore, research involving this compound can be integrated into educational curricula to provide students with practical examples of how basic chemical principles are applied in cutting-edge research areas like targeted protein degradation and advanced materials. targetmol.commedchemexpress.com The challenges encountered in synthesizing and utilizing this compound can also serve as case studies to teach problem-solving and critical thinking in a scientific context. The impact of pedagogical innovation on academic performance underscores the importance of incorporating relevant and current research topics like those involving this compound into educational strategies. researchgate.netjisem-journal.comeu-jer.comresearchgate.netpedagogicalresearch.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.